

Methyl (S)-(-)-lactate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Methyl (S)-(-)-lactate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (S)-(-)-lactate, the methyl ester of L-lactic acid, is a versatile and valuable chiral building block in the chemical and pharmaceutical industries.^[1] Its utility stems from its bifunctional nature, possessing both a hydroxyl and an ester group, and its defined stereochemistry. This allows for its use as a starting material in the asymmetric synthesis of a wide range of enantiomerically pure compounds, including pharmaceuticals, agrochemicals, and flavor and fragrance components.^[1] This technical guide provides an in-depth overview of the core chemical properties, experimental protocols, and analytical methodologies for **methyl (S)-(-)-lactate**.

Chemical and Physical Properties

Methyl (S)-(-)-lactate is a clear, colorless liquid with a mild odor.^{[2][3]} It is the simplest chiral ester and is naturally derived, making it a readily available enantiopure compound.^[4] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General Properties

Property	Value	Source
IUPAC Name	methyl (2S)-2-hydroxypropanoate	[5][6]
Synonyms	Methyl L-lactate, (S)-Methyl 2-hydroxypropionate	[5]
CAS Number	27871-49-4	[4][7][8]
Molecular Formula	C4H8O3	[5][6][7][8]
Molecular Weight	104.10 g/mol	[5][7]
Appearance	Clear, colorless liquid	[2][4][6]
Optical Activity [α]D	-8.1° to -9° (neat)	[6]

Physical Properties

Property	Value	Conditions	Source
Density	1.092 g/mL	at 20 °C	[2][9]
	1.09 g/mL	at 25 °C	
Boiling Point	144-145 °C	at 760 mmHg	[4][9]
Melting Point	-66 °C	[4][10]	
Flash Point	49 °C (120.2 °F)	closed cup	[4]
Vapor Pressure	3.4 hPa	at 20 °C	[9]
Refractive Index	1.413	at 20 °C	
	1.4115-1.4165	at 20 °C	[6]
Solubility	Miscible with water, alcohol, and acetone	[4][9][11]	
logP (octanol/water)	-0.2	at 20 °C	[9]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR)

The ^1H NMR spectrum of **methyl (S)-(-)-lactate** exhibits characteristic signals for the methyl ester, the methine proton, and the methyl group adjacent to the chiral center.

- ~3.7 ppm (s, 3H): This singlet corresponds to the three protons of the methyl ester group ($-\text{OCH}_3$).
- ~4.3 ppm (q, 1H): This quartet is attributed to the single proton on the chiral carbon ($-\text{CHOH}$), which is split by the adjacent methyl group.
- ~1.4 ppm (d, 3H): This doublet represents the three protons of the methyl group ($-\text{CH}_3$) attached to the chiral center, split by the adjacent methine proton.
- Broad singlet (1H): A broad signal corresponding to the hydroxyl proton ($-\text{OH}$) is also observed, and its chemical shift can vary depending on the solvent and concentration.

^{13}C NMR (Carbon-13 NMR)

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

- ~175 ppm: Carbonyl carbon of the ester group ($\text{C}=\text{O}$).
- ~67 ppm: Chiral carbon bearing the hydroxyl group ($-\text{CHOH}$).
- ~52 ppm: Carbon of the methyl ester group ($-\text{OCH}_3$).
- ~20 ppm: Carbon of the methyl group attached to the chiral center ($-\text{CH}_3$).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **methyl (S)-(-)-lactate** displays characteristic absorption bands corresponding to its functional groups.

- Broad band $\sim 3400\text{ cm}^{-1}$: This indicates the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding.

- Strong band $\sim 1740\text{ cm}^{-1}$: This sharp and intense absorption is characteristic of the C=O stretching vibration of the ester carbonyl group.
- Bands in the $1300\text{-}1000\text{ cm}^{-1}$ region: These correspond to C-O stretching vibrations of the ester and alcohol functionalities.
- Bands in the $3000\text{-}2800\text{ cm}^{-1}$ region: These are due to the C-H stretching vibrations of the methyl and methine groups.

Experimental Protocols

Synthesis of Methyl (S)-(-)-lactate via Fischer Esterification

This protocol describes a common laboratory-scale synthesis of **methyl (S)-(-)-lactate** from L-lactic acid and methanol using an acid catalyst.

Materials:

- L-lactic acid (aqueous solution, e.g., 88%)
- Methanol (anhydrous)
- Sulfuric acid (concentrated) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Boiling chips

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer

- Separatory funnel
- Distillation apparatus (for purification)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine L-lactic acid and an excess of methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of lactic acid) to the reaction mixture while stirring.
- **Reflux:** Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours (e.g., 3-6 hours) to drive the esterification reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:**
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Carefully neutralize the excess acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Transfer the mixture to a separatory funnel. If two layers form, separate the organic layer. If the mixture is homogeneous, add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the methyl lactate.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:**
 - Filter the drying agent.

- Remove the solvent using a rotary evaporator.
- Purify the crude **methyl (S)-(-)-lactate** by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction boiling at the appropriate temperature.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

This protocol outlines a method for determining the enantiomeric excess (% ee) of **methyl (S)-(-)-lactate** using a chiral capillary GC column.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Chiral Capillary Column: A column with a chiral stationary phase, such as one coated with a cyclodextrin derivative (e.g., 2,3,6-tri-O-acyl- β -cyclodextrin), is required for the separation of enantiomers.^[7]
- Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
- Injector Temperature: Typically 200-250 °C.
- Detector Temperature: Typically 250-280 °C.
- Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the (R)- and (S)-enantiomers. A typical starting point could be an isothermal temperature between 60-100 °C.
- Injection Mode: Split injection is commonly used.

Procedure:

- Sample Preparation: Prepare a dilute solution of the methyl lactate sample in a suitable volatile solvent (e.g., acetone or dichloromethane). A typical concentration is around 1 mg/mL.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.

- Data Acquisition and Analysis:
 - Record the chromatogram. The (R)- and (S)-enantiomers should appear as two separate peaks with different retention times.
 - Integrate the peak areas for both enantiomers.
 - Calculate the enantiomeric excess (% ee) using the following formula: $\% ee = [(\text{Area of major enantiomer} - \text{Area of minor enantiomer}) / (\text{Area of major enantiomer} + \text{Area of minor enantiomer})] \times 100$

Mandatory Visualizations

Experimental Workflow: Synthesis, Purification, and Analysis of Methyl (S)-(-)-lactate



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Caption: Synthesis and analysis workflow for **methyl (S)-(-)-lactate**.

Safety Information

Methyl (S)-(-)-lactate is a flammable liquid and vapor and causes serious eye irritation.[4][5][12] It may also cause respiratory irritation.[12][13]

Precautionary Measures:

- Keep away from heat, sparks, open flames, and hot surfaces.[9][11][12]
- Use only in a well-ventilated area.[9][12]
- Wear protective gloves, protective clothing, eye protection, and face protection.[9][11][12]
- In case of contact with skin or eyes, rinse immediately with plenty of water.[9][11]

- Store in a well-ventilated place and keep the container tightly closed.[9][11]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this chemical.[9][11][12][13]

Applications in Research and Drug Development

Methyl (S)-(-)-lactate serves as a key intermediate in the synthesis of various high-value molecules.[1] Its chirality is transferred to the target molecule, making it an essential tool in asymmetric synthesis.

- **Pharmaceuticals:** It is used in the synthesis of chiral drugs, where a specific enantiomer is required for therapeutic activity, reducing the potential side effects from the inactive or harmful enantiomer.
- **Agrochemicals:** It is a precursor for the production of optically active herbicides and pesticides.
- **Fine Chemicals:** It is used in the synthesis of a variety of other chiral compounds.
- **Green Solvent:** Due to its biodegradability and low toxicity, it is also explored as a "green" solvent in various applications.[2]

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